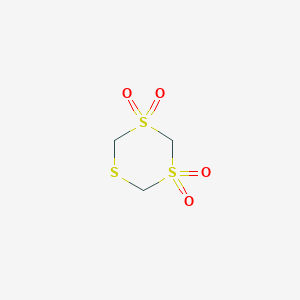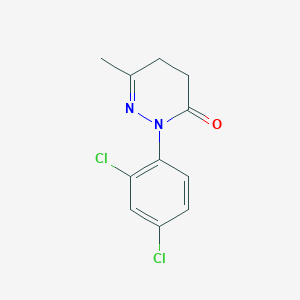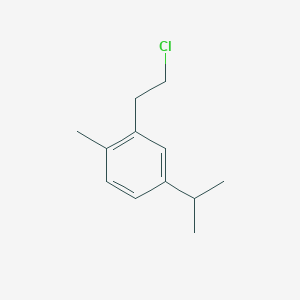
Acetyltriethylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyltriethylgermane: is an organogermanium compound characterized by the presence of an acetyl group attached to a triethylgermane moiety
準備方法
Synthetic Routes and Reaction Conditions: Acetyltriethylgermane can be synthesized through several methods. One common approach involves the reaction of triethylgermane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions: Acetyltriethylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to simpler germanium-containing compounds.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Germanium dioxide and acetyl derivatives.
Reduction: Simpler germanium hydrides.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Acetyltriethylgermane is used as a precursor in the synthesis of organogermanium compounds, which are valuable intermediates in organic synthesis and catalysis.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic effects, particularly in the treatment of diseases where germanium compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
作用機序
The mechanism by which acetyltriethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium compounds are known to interact with biological molecules, potentially modulating enzyme activity and cellular signaling pathways. The acetyl group may also play a role in enhancing the compound’s reactivity and specificity.
類似化合物との比較
Triethylgermane: Lacks the acetyl group, resulting in different reactivity and applications.
Acetyltrimethylgermane: Similar structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
Uniqueness: Acetyltriethylgermane is unique due to the presence of both acetyl and triethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis, research, and industry.
特性
CAS番号 |
13433-79-9 |
|---|---|
分子式 |
C8H18GeO |
分子量 |
202.86 g/mol |
IUPAC名 |
1-triethylgermylethanone |
InChI |
InChI=1S/C8H18GeO/c1-5-9(6-2,7-3)8(4)10/h5-7H2,1-4H3 |
InChIキー |
UPFCZJFHRXHVDM-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

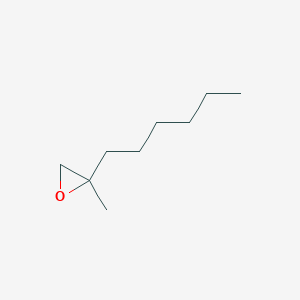

![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
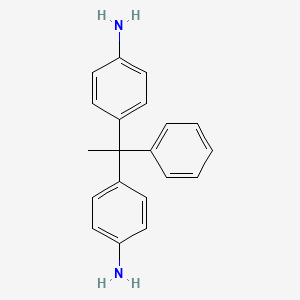
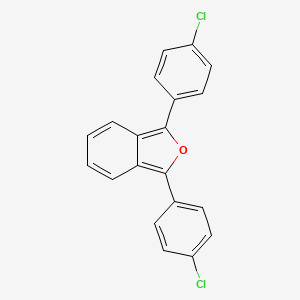
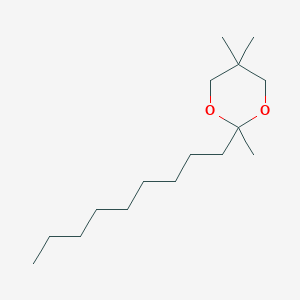
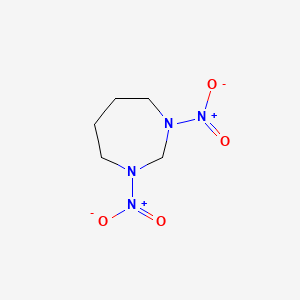
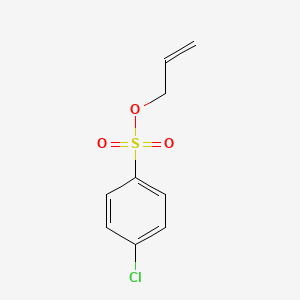
![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
